molecular formula C15H20N4O B3366783 Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- CAS No. 14418-80-5

Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)-

Cat. No.: B3366783
CAS No.: 14418-80-5
M. Wt: 272.35 g/mol
InChI Key: ISRCSPRUYSUWTE-UHFFFAOYSA-N
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Description

Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- is a heterocyclic compound that combines the structural features of pyridine and oxadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the 1,3,4-oxadiazole ring. Subsequent reactions introduce the pyridine and cyclohexylamino groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or induce cell death through apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and oxadiazole derivatives, such as:

  • Pyridine-2-carboxylic acid
  • 1,3,4-Oxadiazole-2-thiol
  • 4-(Cyclohexylamino)-1,3,4-oxadiazole derivatives

Uniqueness

What sets Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)- apart is its unique combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of both pyridine and oxadiazole rings allows for versatile interactions with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-cyclohexyl-5-ethyl-2-(1,3,4-oxadiazol-2-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-2-11-9-16-14(15-19-17-10-20-15)8-13(11)18-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRCSPRUYSUWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1NC2CCCCC2)C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162639
Record name Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14418-80-5
Record name Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014418805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(cyclohexylamino)-5-ethyl-2-(1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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